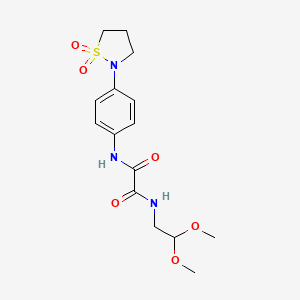

![molecular formula C42H42N2O5S B2388550 L-Lysine, N2-[(9H-fluorène-9-ylméthoxy)carbonyl]-N6-[1-oxo-3-[(triphénylméthyl)thio]propyl]- CAS No. 1037589-70-0](/img/structure/B2388550.png)

L-Lysine, N2-[(9H-fluorène-9-ylméthoxy)carbonyl]-N6-[1-oxo-3-[(triphénylméthyl)thio]propyl]-

Vue d'ensemble

Description

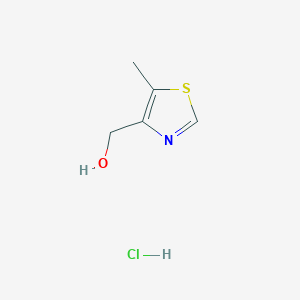

“L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-” is a complex organic compound. It has a molecular formula of C21H24N2O4 . This compound is a derivative of L-Lysine, an essential amino acid, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-Lysine molecule . The average mass of the molecule is 368.426 Da and the monoisotopic mass is 368.173615 Da .Applications De Recherche Scientifique

Applications biomédicales

Fmoc-L-Lys(Mpa(Trt))-OH est utilisé dans la création de hydrogels à base de peptides (PHG) . Ces PHG sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques . Ils sont utilisés comme systèmes d'administration de médicaments et outils de diagnostic pour l'imagerie .

Ingénierie tissulaire

Les dérivés Fmoc d'une série de peptides cationiques amphiphiliques formant des hydrogels synthétiques, qui contiennent une région aliphatique et un résidu Lys, ont été proposés comme échafaudage pour les applications de bio-impression . Parmi eux, l'hydrogel Fmoc-K3, qui est le plus rigide, agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication cellulaires .

Processus de gélification

Les dérivés Fmoc de la série de peptides K conservent leur capacité à gélifier . Ce processus de gélification n'est permis que par l'équilibre correct entre les forces d'agrégation au sein des séquences peptidiques, telles que les forces de van der Waals, les liaisons hydrogène et l'empilement π–π .

Formation d'organogel

Les cyclo (L-Lys-L-Lys)s mono-substitués Fmoc ou Boc, synthétisés par réaction du dipeptide cyclique de lysine avec l'ester N-hydroxysuccinimide de Fmoc (Fmoc-OSu) et le dicarbonate de di-tert-butyle [(Boc)2O], respectivement, ont servi d'organogelateurs . Ces organogelateurs ont permis de former des organogels thermoréversibles stables dans des solvants alcooliques, des benzènes substitués et des solvants chlorés .

Structures de réseau de nanofibres, nanorubans et nanotubes

Les observations en microscopie électronique en transmission (MET) et en microscopie électronique à balayage (MEB) révèlent que ces gélateurs s'auto-assemblent en structures de réseau 3D de nanofibres, de nanorubans ou de nanotubes .

Spectre de fluorescence

Le spectre de fluorescence du composé 2 dans le 1,2-dichloroéthane et le benzène montre que le pic d'émission de Fmoc à 320 nm est décalé vers le rouge et que l'intensité diminue progressivement, tandis que l'intensité du pic d'émission à 460 nm augmente considérablement en fonction de la concentration . Cela indique l'existence d'interactions d'empilement π - π et la formation d'agrégats de type J .

Recherche sur la métalloprotéinase matricielle (MMP)

Les substrats peptidiques FRET, qui peuvent être synthétisés à l'aide de Fmoc-L-Lys(Mpa(Trt))-OH, ont été utilisés dans différentes applications de recherche sur la métalloprotéinase matricielle (MMP) . Ces applications comprennent le criblage à haut débit (HTS) des MMP collagénolytiques, l'identification et le développement d'inhibiteurs sélectifs de MMP se liant aux exosites et la mesure de l'activité des MMP dans les fluides biologiques et les environnements cellulaires .

Synthèse de cyclo (L-Lys-L-Lys)s

Les cyclo (L-Lys-L-Lys)s mono-substitués Fmoc ou Boc ont été synthétisés par réaction du dipeptide cyclique de lysine avec l'ester N-hydroxysuccinimide de Fmoc (Fmoc-OSu) et le dicarbonate de di-tert-butyle [(Boc)2O], respectivement . Les cyclo (L-Lys-L-Lys)s mono-substitués résultants ont servi d'organogelateurs .

Mécanisme D'action

Target of Action

Fmoc-L-Lys(Mpa(Trt))-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it is being used to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound Fmoc-L-Lys(Mpa(Trt))-OH operates by providing protection to the amino acid Lysine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Mpa(Trt) group protects the side chain amino group . These protecting groups prevent unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .

Biochemical Pathways

Fmoc-L-Lys(Mpa(Trt))-OH is involved in the biochemical pathway of peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain. The compound’s role in this pathway is to ensure that the correct peptide sequence is formed by preventing unwanted side reactions .

Pharmacokinetics

Instead, its properties are more relevant to its stability and reactivity in the context of chemical synthesis .

Result of Action

The result of Fmoc-L-Lys(Mpa(Trt))-OH’s action is the successful synthesis of the desired peptide sequence . By protecting specific functional groups on the Lysine amino acid, it allows for the precise assembly of peptide sequences .

Action Environment

The action of Fmoc-L-Lys(Mpa(Trt))-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, solvent, and pH can affect the efficiency of the synthesis process . Optimal conditions are usually determined empirically and can vary depending on the specific sequence being synthesized .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(3-tritylsulfanylpropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N2O5S/c46-40(27-29-51-43(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)44-28-15-14-26-39(41(47)48)45-42(49)50-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-13,16-25,38-39H,14-15,26-30H2,(H,44,46)(H,45,49)(H,47,48)/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYYMRTBHTZGO-KDXMTYKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123303 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1037589-70-0 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037589-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)

![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)

![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)

![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)